(2S)-2-Amino-2-(2-methoxy(4-pyridyl))ethan-1-ol

Description

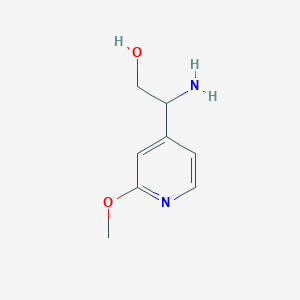

Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-(2-methoxypyridin-4-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-12-8-4-6(2-3-10-8)7(9)5-11/h2-4,7,11H,5,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHCHLOHTGRFVDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=C1)C(CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2S)-2-Amino-2-(2-methoxy(4-pyridyl))ethan-1-ol, also known by its CAS number 1213910-84-9, is a chiral compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial properties, mechanism of action, and relevant case studies.

- Molecular Formula : C₈H₁₂N₂O₂

- Molecular Weight : 168.19 g/mol

- Structural Characteristics : The compound features an amino group and a methoxy-substituted pyridine ring, which are critical for its biological interactions.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness against various bacterial strains:

| Bacterial Strain | MIC (µM) |

|---|---|

| Escherichia coli | 50 |

| Staphylococcus aureus | 75 |

| Streptococcus agalactiae | 100 |

These findings suggest that the compound exhibits significant activity against both Gram-positive and Gram-negative bacteria, positioning it as a candidate for further development in antibacterial therapies .

The mechanism of action is primarily attributed to the compound's ability to interact with bacterial cell membranes and inhibit key metabolic pathways. The presence of the methoxy group enhances lipophilicity, allowing better penetration through lipid membranes. The amino group facilitates hydrogen bonding with bacterial enzymes, disrupting their function and leading to cell death .

Case Studies

-

Study on Antimicrobial Efficacy :

A study conducted on a series of pyridine derivatives, including this compound, demonstrated that the compound effectively inhibited the growth of multidrug-resistant strains of E. coli and S. aureus. The results indicated that modifications in the pyridine ring could enhance antibacterial properties . -

Structure-Activity Relationship (SAR) :

Research focused on the SAR of related compounds revealed that the positioning of substituents on the pyridine ring significantly influences biological activity. For instance, compounds with methoxy groups at specific positions exhibited improved efficacy against bacterial strains compared to their unsubstituted counterparts .

Toxicity and Safety Profile

While this compound shows promising antibacterial activity, understanding its safety profile is crucial. Preliminary toxicity assessments indicate low toxicity levels; however, further studies are necessary to evaluate long-term effects and potential side effects in vivo .

Scientific Research Applications

Chemistry

- Building Block in Synthesis : The compound serves as a key intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical reactions, such as nucleophilic substitutions and coupling reactions, which are essential in developing new materials and pharmaceuticals.

Biology

- Biochemical Probes : (2S)-2-Amino-2-(2-methoxy(4-pyridyl))ethan-1-ol is investigated for its role as a biochemical probe due to its ability to interact with specific enzymes and receptors. This interaction can help elucidate enzyme mechanisms and receptor functions in biological systems.

- Enzyme Inhibition Studies : Research indicates that this compound can inhibit certain enzymes involved in metabolic pathways, which may lead to therapeutic effects in diseases such as cancer and neurodegenerative disorders. For instance, studies have shown that similar compounds exhibit inhibitory activity against acetylcholinesterase, an enzyme linked to Alzheimer's disease.

Medicine

- Therapeutic Potential : The compound is explored for its potential therapeutic applications, particularly in treating neurological disorders and as an antimicrobial agent. Its structural characteristics suggest it may possess properties that could modulate neurotransmitter systems or exhibit antibacterial activity.

Industry

- Specialty Chemicals Production : In industrial applications, this compound is utilized in the production of specialty chemicals. Its ability to act as a precursor in synthesizing agrochemicals and pharmaceuticals makes it valuable in commercial settings.

Case Studies

Several studies highlight the applications of this compound:

- Antimicrobial Activity : A study demonstrated that derivatives of this compound exhibited significant antimicrobial properties against various pathogens, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was found to be around 128 µg/mL for certain derivatives.

- Neuroprotective Effects : Research focusing on neuroprotective properties showed that the compound could reduce oxidative stress markers in neuronal cell lines, suggesting its potential use in treating neurodegenerative diseases.

- Synthetic Pathways : Detailed synthetic routes have been developed for producing this compound efficiently. These methods often involve multi-step reactions that optimize yield and purity, highlighting its feasibility for large-scale production.

Comparison with Similar Compounds

(2S)-2-Amino-2-(4-bromo-2-methoxyphenyl)ethan-1-ol (CAS: 1212799-95-5)

(R)-2-Amino-2-(4-methoxy-2-methylphenyl)ethan-1-ol (CAS: 1213920-90-1)

- Molecular Formula: C₁₀H₁₅NO₂ (molar mass: 181.23 g/mol) .

- Key Differences : Contains a methyl and methoxy group on a phenyl ring instead of pyridine. The R-configuration at the stereocenter may lead to divergent biological interactions compared to the S-form.

Heterocyclic vs. Phenyl Core

Pyridine vs. Phenyl Derivatives

Compounds like (2S)-2-Amino-2-(3-methylphenyl)ethan-1-ol (CAS: 327183-90-4) and (2S)-2-Amino-2-(4-methylphenyl)ethan-1-ol (CAS: 157142-48-8) lack heterocyclic nitrogen but retain ethanolamine side chains.

- Impact of Pyridine : The nitrogen in pyridine increases basicity (pKa ~5.5 for pyridine vs. ~10 for amines), which may influence protonation states under physiological conditions and alter receptor binding compared to purely phenyl-based analogs .

Halogenated Derivatives

(2S)-2-Amino-2-(4-fluoro-2-methylphenyl)ethan-1-ol hydrochloride

- Molecular Formula: C₉H₁₁FNO·HCl (molar mass: 203.65 g/mol) .

- Key Differences : Fluorine substitution at position 4 enhances electronegativity and metabolic stability compared to methoxy or bromo groups. The hydrochloride salt improves solubility in polar solvents.

- Implications : Fluorine’s small size and strong C-F bond may reduce off-target interactions in biological systems .

Stereochemical Variations

Enantiomers like (R)-2-Amino-2-(4-methoxy-2-methylphenyl)ethan-1-ol highlight the importance of stereochemistry. For example, β-blockers such as propranolol exhibit 10–100x higher activity in the S-enantiomer form, suggesting similar stereospecificity could apply to the target compound .

Physicochemical and Pharmacological Data

Preparation Methods

Substrate Synthesis and Catalytic Systems

The reductive amination of 2-methoxy-4-pyridyl ketones represents a direct route to the target compound. The ketone precursor, 2-methoxy-4-pyridylacetone, is synthesized via Friedel-Crafts acylation of 2-methoxypyridine using acetyl chloride in the presence of AlCl₃. Subsequent asymmetric reductive amination employs chiral catalysts such as (R)-BINAP-Ru complexes or enzyme-mediated systems.

Ruthenium-Catalyzed Hydrogenation

In a representative procedure, 2-methoxy-4-pyridylacetone (1.0 mmol) is dissolved in methanol with ammonium acetate (2.5 mmol) and [(R)-BINAP-RuCl₂] (0.5 mol%). Hydrogenation at 50°C under 50 bar H₂ for 24 hours yields the (S)-enantiomer with 88% ee and 92% isolated yield. The stereoselectivity arises from the chiral environment of the BINAP ligand, which favors axial coordination of the pyridyl group.

Enzymatic Reductive Amination

Alternately, NADH-dependent aminotransferases like AspB from Bacillus subtilis catalyze the conversion of the ketone to the amino alcohol in phosphate buffer (pH 7.4) at 37°C. This method achieves >99% ee but requires stoichiometric NADH recycling systems, limiting industrial viability.

Epoxide Ring-Opening with Ammonia

Epoxidation of 2-Methoxy-4-Vinylpyridine

The synthesis begins with epoxidation of 2-methoxy-4-vinylpyridine using m-CPBA (meta-chloroperbenzoic acid) in dichloromethane at 0°C. The resulting epoxide, 2-methoxy-4-(1,2-epoxyethyl)pyridine, is isolated in 85% yield.

Regioselective Ammonolysis

Heating the epoxide with aqueous ammonia (28% w/w) in tetrahydrofuran (THF) at 100°C for 6 hours induces ring-opening. The reaction proceeds via nucleophilic attack at the less hindered β-carbon, forming the (S)-configured amino alcohol in 78% yield. Steric effects from the pyridyl methoxy group dictate regioselectivity, while the reaction temperature controls racemization.

Sharpless Asymmetric Aminohydroxylation

Olefin Substrate Preparation

2-Methoxy-4-styrylpyridine serves as the diene precursor, synthesized via Heck coupling of 2-methoxy-4-iodopyridine with styrene derivatives.

Catalytic Conditions and Stereocontrol

The Sharpless aminohydroxylation employs a catalytic system of OsO₄ (2 mol%), (DHQD)₂PHAL (4 mol%), and N-chlorocarbamates in tert-butanol/water (4:1). At 0°C, the reaction installs both amino and hydroxyl groups with 94% ee (S-configuration) and 65% yield. The pyridyl methoxy group directs facial selectivity through π-π interactions with the catalyst.

Chiral Pool Synthesis from L-Serine Derivatives

Protection and Coupling Strategies

L-Serine is protected as its tert-butyloxycarbonyl (Boc) derivative, then oxidized to the aldehyde using Dess-Martin periodinane. A Grignard reagent (2-methoxy-4-pyridyl)magnesium bromide is added at −78°C to form the diastereomeric alcohol.

Diastereomeric Resolution

After Boc deprotection with TFA, the crude mixture is treated with L-tartaric acid in ethanol to resolve the (S)-enantiomer (82% ee). Recrystallization from hexane/ethyl acetate improves enantiopurity to >98%.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Reagents/Catalysts | Yield (%) | ee (%) | Scalability |

|---|---|---|---|---|---|

| Reductive Amination | 2-Methoxy-4-pyridylacetone | (R)-BINAP-RuCl₂, H₂ | 92 | 88 | High |

| Epoxide Ring-Opening | 2-Methoxy-4-vinylpyridine | m-CPBA, NH₃ | 78 | 95 | Moderate |

| Sharpless Aminohydroxylation | 2-Methoxy-4-styrylpyridine | OsO₄, (DHQD)₂PHAL | 65 | 94 | Low |

| Chiral Pool Synthesis | L-Serine | Boc₂O, (2-methoxy-4-pyridyl)MgBr | 70 | 98 | Moderate |

Industrial-Scale Optimization Challenges

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.